molecular formula C9H17N3S2 B2534530 5-[(4-Methylhexyl)amino]-1,3,4-thiadiazole-2-thiol CAS No. 379729-53-0

5-[(4-Methylhexyl)amino]-1,3,4-thiadiazole-2-thiol

Cat. No.: B2534530
CAS No.: 379729-53-0
M. Wt: 231.38
InChI Key: DBWJLQMXJMFBJV-UHFFFAOYSA-N
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Description

5-[(4-Methylhexyl)amino]-1,3,4-thiadiazole-2-thiol is an organic compound with a molecular formula of C9H17N3S2. This compound belongs to the class of thiadiazoles, which are known for their diverse biological activities and applications in various fields such as medicine, agriculture, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(4-Methylhexyl)amino]-1,3,4-thiadiazole-2-thiol typically involves the reaction of 4-methylhexylamine with 1,3,4-thiadiazole-2-thiol. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yield and purity of the compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and advanced purification techniques ensures the consistent quality and scalability of the compound. The industrial production methods are designed to be cost-effective and environmentally friendly, minimizing waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

5-[(4-Methylhexyl)amino]-1,3,4-thiadiazole-2-thiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to form corresponding amines or thiols.

    Substitution: The amino and thiol groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like alkyl halides, acyl chlorides, and sulfonyl chlorides are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include disulfides, sulfonic acids, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

5-[(4-Methylhexyl)amino]-1,3,4-thiadiazole-2-thiol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound exhibits antimicrobial and antifungal properties, making it useful in the development of new antibiotics and antifungal agents.

    Industry: The compound is used in the production of agrochemicals, dyes, and polymers, contributing to advancements in agriculture and materials science.

Mechanism of Action

The mechanism of action of 5-[(4-Methylhexyl)amino]-1,3,4-thiadiazole-2-thiol involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes, disrupt cellular processes, and interfere with the synthesis of essential biomolecules. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-5-mercapto-1,3,4-thiadiazole
  • 5-Amino-1,3,4-thiadiazole-2-thiol
  • 2-Amino-5-phenyl-1,3,4-thiadiazole

Uniqueness

5-[(4-Methylhexyl)amino]-1,3,4-thiadiazole-2-thiol is unique due to its specific structural features, such as the presence of the 4-methylhexyl group, which imparts distinct physicochemical properties and biological activities. This uniqueness makes it a valuable compound for various research and industrial applications, offering advantages over similar compounds in terms of efficacy, selectivity, and versatility.

Properties

IUPAC Name

5-(4-methylhexylamino)-3H-1,3,4-thiadiazole-2-thione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17N3S2/c1-3-7(2)5-4-6-10-8-11-12-9(13)14-8/h7H,3-6H2,1-2H3,(H,10,11)(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBWJLQMXJMFBJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)CCCNC1=NNC(=S)S1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17N3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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